molecular formula C16H13N3OS B11045602 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide

Katalognummer B11045602
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: JGAZNLXYBMOBHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-aminopyridine under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.

Wissenschaftliche Forschungsanwendungen

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H13N3OS

Molekulargewicht

295.4 g/mol

IUPAC-Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H13N3OS/c1-11-18-15(10-21-11)12-2-4-14(5-3-12)19-16(20)13-6-8-17-9-7-13/h2-10H,1H3,(H,19,20)

InChI-Schlüssel

JGAZNLXYBMOBHI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.